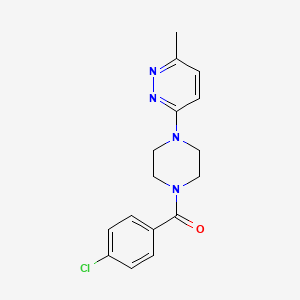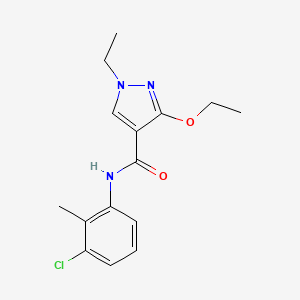
N-(3-chloro-2-methylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(3-chloro-2-methylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted with an ethoxy group and an ethyl group at the 3-position and a carboxamide group at the 4-position. The carboxamide group is further substituted with a 3-chloro-2-methylphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the ethoxy and ethyl groups, and the attachment of the carboxamide group. The 3-chloro-2-methylphenyl group would likely be introduced as part of the carboxamide group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the ethoxy and ethyl substituents, and the carboxamide group. The 3-chloro-2-methylphenyl group attached to the carboxamide group would add further complexity to the structure .Chemical Reactions Analysis
As an organic compound, “this compound” could potentially undergo a variety of chemical reactions. The pyrazole ring, for example, might undergo reactions at the nitrogen atoms. The ethoxy group could potentially be replaced by other groups in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would influence properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用
Environmental Impact and Fate
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments Parabens, structurally related to carboxamides through their functional groups, have been extensively studied for their environmental impact. The review by Haman et al. (2015) explores the fate and behavior of parabens in aquatic environments, highlighting their presence as emerging contaminants due to their use in various consumer products and their ability to act as weak endocrine disrupters. Despite effective wastewater treatments, parabens persist in low concentrations in effluents and are ubiquitous in surface water and sediments, raising concerns about their continuous introduction into the environment and the need for further studies on their toxicity and degradation products (Haman, Dauchy, Rosin, & Munoz, 2015).
Therapeutic and Biological Applications
Synthesis and Applications of Pyrazole Derivatives Dar and Shamsuzzaman (2015) provide an overview of the synthesis and biological activities of pyrazole derivatives, a class of compounds that includes the specified carboxamide. These derivatives exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties. The synthesis approaches described, involving condensation followed by cyclization, highlight the versatility of pyrazole compounds in medicinal chemistry and their potential as templates for developing new therapeutic agents (Dar & Shamsuzzaman, 2015).
Potential for Optoelectronic Materials
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials Lipunova et al. (2018) discuss the significance of quinazolines and pyrimidines in the development of optoelectronic materials. Though not directly mentioning the specific compound, this review indicates the importance of nitrogen-containing heterocycles, like pyrazoles, in creating materials for electronic devices, luminescent elements, and sensors. The incorporation of such heterocyclic fragments into π-extended conjugated systems is emphasized for their value in novel optoelectronic material creation, suggesting potential applications for "N-(3-chloro-2-methylphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide" in similar domains (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Safety and Hazards
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-4-19-9-11(15(18-19)21-5-2)14(20)17-13-8-6-7-12(16)10(13)3/h6-9H,4-5H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBBEZQVLKRUDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
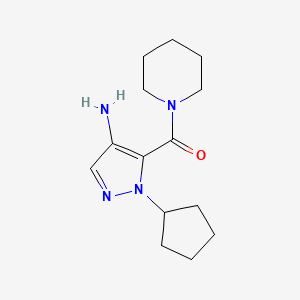
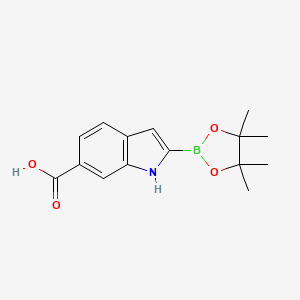
![1-ethyl-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3015588.png)
![3-chloro-2-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B3015592.png)
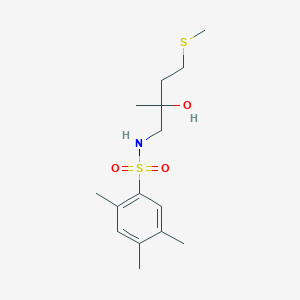
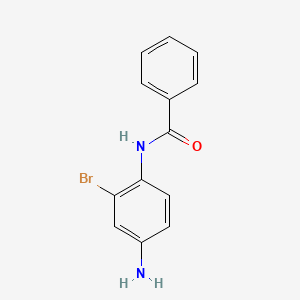

![4-Fluorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether](/img/structure/B3015598.png)
![Oxan-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3015600.png)
![6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridazin-3-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3015601.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B3015603.png)
